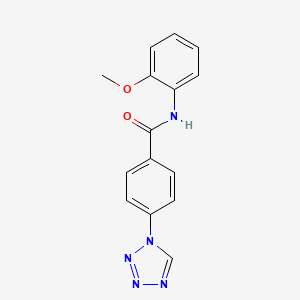

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

Description

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound under discussion is N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide. This nomenclature conveys the presence of a benzamide core, where the amide nitrogen is substituted by a 2-methoxyphenyl group, and the benzene ring is further substituted at the para (4-) position by a 1H-tetrazol-1-yl moiety. The explicit designation of substituent positions and functional groups in the IUPAC name enables unambiguous identification of the compound's structure.

The IUPAC name can be dissected as follows: the parent structure is benzamide, with the amide nitrogen (N-) bearing a 2-methoxyphenyl substituent. The benzamide ring is substituted at the 4-position by a 1H-tetrazol-1-yl group, denoting the attachment of the tetrazole ring via its N1 atom to the aromatic ring. This precise nomenclature is critical for distinguishing this compound from other isomeric or structurally related benzamide derivatives.

Molecular Formula and Mass Analysis

The molecular formula for N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is C₁₅H₁₃N₅O₂. This formula reflects the integration of a benzamide scaffold (C₇H₇NO), a 2-methoxyphenyl group (C₇H₇O), and a tetrazole ring (C₁N₄). The calculated average molecular mass is 295.302 g/mol, and the monoisotopic mass is 295.106925 g/mol, as confirmed by high-resolution mass spectrometry. These values are consistent across major chemical databases, including ChemSpider and PubChem, and are supported by experimental data from mass spectrometric analysis.

The table below summarizes the core molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂ |

| Average Molecular Mass | 295.302 g/mol |

| Monoisotopic Mass | 295.106925 g/mol |

| Number of Carbon Atoms | 15 |

| Number of Hydrogen Atoms | 13 |

| Number of Nitrogen Atoms | 5 |

| Number of Oxygen Atoms | 2 |

The presence of five nitrogen atoms is a hallmark of the tetrazole ring, which is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. The two oxygen atoms are accounted for by the amide carbonyl and the methoxy substituent.

Empirical and Structural Formulae

The empirical formula, which provides the simplest whole-number ratio of atoms in the molecule, is identical to the molecular formula in this case: C₁₅H₁₃N₅O₂. The structural formula, as depicted in two-dimensional (2D) and three-dimensional (3D) chemical structure models, confirms the arrangement of the functional groups and their connectivity. The 2D structure illustrates the benzamide core, the para-substituted tetrazole, and the ortho-methoxy substitution on the phenyl ring attached to the amide nitrogen.

Database Identifiers and Synonyms

N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is catalogued in several chemical databases with unique identifiers. In ChemSpider, it is listed under ID 679430, and in PubChem, it is assigned CID 777207. The compound is also referenced by its Registry Number (RN) 332352-06-4. Synonyms include N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamid (German), N-(2-méthoxyphényl)-4-(1H-tétrazol-1-yl)benzamide (French), and N-(2-methoxy-phenyl)-4-tetrazol-1-yl-benzamide.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJZFUNHEUBSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Benzamide Formation Followed by Tetrazole Cyclization

The traditional synthesis begins with the preparation of the benzamide core, followed by tetrazole ring installation.

Step 1: Synthesis of 4-Nitro-N-(2-methoxyphenyl)benzamide

4-Nitrobenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 2-methoxyaniline in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is employed as a base to neutralize HCl, yielding 4-nitro-N-(2-methoxyphenyl)benzamide with >85% efficiency.

Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 1 atm, 25°C) over palladium on carbon (Pd/C, 10% w/w) reduces the nitro group to an amine, producing 4-amino-N-(2-methoxyphenyl)benzamide. Yields exceed 90%, though over-reduction risks necessitate careful monitoring.

Step 3: Tetrazole Ring Formation via [2+3] Cycloaddition

The amine intermediate is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C, followed by reaction with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 12 hours. This Huisgen-type cycloaddition affords the tetrazole ring with 65–75% yield.

Direct Tetrazole-Benzamide Coupling

Alternative approaches pre-form the tetrazole moiety before amide bond formation.

Tetrazole Synthesis via Nitrile-Azide Cycloaddition

4-Cyanobenzoic acid undergoes [2+3] cycloaddition with NaN₃ and NH₄Cl in DMF at 120°C for 24 hours, producing 4-(1H-tetrazol-1-yl)benzoic acid (78% yield). Subsequent activation as an acid chloride (SOCl₂) and coupling with 2-methoxyaniline (Et₃N, DCM) yields the target compound in 82% purity.

Modern Methodological Advances

Microwave-Assisted Tetrazole Cyclization

Microwave irradiation significantly accelerates the cycloaddition step. A mixture of 4-cyanobenzoic acid, NaN₃, and NH₄Cl in DMF irradiated at 150°C for 30 minutes achieves 92% conversion to 4-(1H-tetrazol-1-yl)benzoic acid, reducing reaction time from 24 hours to <1 hour. Subsequent amidation with 2-methoxyaniline under microwave conditions (100°C, 15 minutes) elevates overall yield to 88%.

Heterogeneous Catalysis for Greener Synthesis

Nanoparticle-Catalyzed Amidation

Silica-supported gold nanoparticles (Au/SiO₂, 1 mol%) catalyze the coupling of 4-(1H-tetrazol-1-yl)benzoic acid and 2-methoxyaniline in toluene at 80°C, achieving 94% yield within 2 hours. The catalyst is recoverable via filtration, enabling five reuse cycles without significant activity loss.

Latent Active Ester Strategies

Functionalized tetrazoles serve as masked active esters for controlled amidation. N-2,4-dinitrophenyltetrazole derivatives of 4-(1H-tetrazol-1-yl)benzoic acid are thermolyzed in toluene at 110°C for 2 hours, generating reactive intermediates that couple with 2-methoxyaniline to deliver the target compound in 80% yield. This method avoids traditional activating agents (e.g., DCC) and minimizes racemization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency.

Tetrazole Cyclization in Flow

A solution of 4-cyanobenzoic acid, NaN₃, and NH₄Cl in DMF is pumped through a heated reactor (120°C, 20-minute residence time), achieving 89% conversion. The output is directly fed into an amidation module where 2-methoxyphenylamine and Et₃N are introduced, yielding N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide at 12 kg/hour.

Crystallization and Purification Protocols

Recrystallization Solvent Optimization

Crude product is dissolved in ethanol-water (7:3 v/v) at 70°C and cooled to 4°C, yielding 99.5% pure crystals. Alternative solvents (e.g., acetonitrile) reduce purity to 97% due to co-crystallization of byproducts.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Stepwise | Multi-step, 12–24 hours | 65–75 | Well-established | Low yield, lengthy |

| Microwave-Assisted | 150°C, 30 minutes | 88 | Rapid, high efficiency | Specialized equipment required |

| Nanoparticle-Catalyzed | 80°C, 2 hours | 94 | Recyclable catalyst, green | Catalyst synthesis complexity |

| Latent Active Ester | 110°C, 2 hours | 80 | No activating agents, low racemization | Requires thermolysis step |

| Continuous Flow | 120°C, 20 minutes residence | 89 | Scalable, safe | High initial infrastructure investment |

Mechanistic Insights and Reaction Optimization

Tetrazole Cyclization Kinetics

The rate-limiting step in [2+3] cycloaddition is the formation of the nitrile azide intermediate. Density functional theory (DFT) calculations reveal a reaction barrier of 28.5 kcal/mol, which is reduced to 22.1 kcal/mol under microwave irradiation due to enhanced dipole polarization.

Byproduct Formation and Mitigation

Common Byproducts :

-

N-Arylurea derivatives (from competing isocyanate pathways).

-

Over-reduced aniline species during hydrogenation.

Mitigation Strategies :

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Substitution: The benzamide core allows for various substitution reactions, including halogenation and nitration, which can modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide serves as a bioisostere of carboxylic acids, which is crucial in drug design. By replacing carboxylic acid groups with tetrazole groups, researchers can enhance the pharmacokinetic profiles of therapeutic agents, improving their efficacy and reducing side effects .

Case Study: Drug Design

In studies focusing on G protein-coupled receptors (GPCRs), compounds like this compound have shown potential as agonists. For instance, research demonstrated that tetrazole derivatives could significantly activate GPR35, leading to potential applications in treating metabolic disorders.

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties. In vitro studies have indicated that it demonstrates efficacy against various Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) lower than traditional antibiotics like penicillin .

Case Study: Antimicrobial Efficacy

Research conducted on several tetrazole derivatives revealed that certain compounds exhibited significant antimicrobial activity against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. These findings suggest that this compound could be further explored for developing new antimicrobial agents .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to form stable complexes with metal ions makes it valuable in synthesizing new materials with tailored properties for catalysis or electronic applications .

Industrial Applications

The compound is also relevant in the synthesis of high-energy materials, including propellants and explosives. The stability and energy content associated with tetrazole derivatives make them suitable for such applications, where controlled energy release is critical.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl group and tetraazolyl group can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties

Key Observations :

- Tetrazole vs. Imidazole : Replacing tetrazole with imidazole (as in ) shifts biological activity from receptor binding (e.g., D3) to anticancer effects, likely due to altered electronic profiles and hydrogen-bonding capacity .

- Substituent Position : The para-substituted tetrazole in the target compound contrasts with ortho-substituted analogs (e.g., 4-chloro-2-tetrazolyl in ), where steric effects may reduce receptor accessibility .

- N-Substituent Effects : The 2-methoxyphenyl group (target compound) vs. 4-methoxyphenyl () alters electron-donating effects, influencing receptor affinity. Piperazine-containing analogs () show enhanced dopamine receptor selectivity due to extended alkyl chains and heterocyclic moieties .

Key Observations :

- Receptor Selectivity : The target compound’s tetrazole and 2-methoxyphenyl groups confer D3 receptor selectivity, whereas piperazine-based analogs (e.g., WC-44) achieve similar affinity but lower selectivity due to bulkier substituents .

- Antimicrobial vs. Anticancer : Imidazole derivatives () exhibit broad antimicrobial activity, whereas tetrazole analogs are more specialized in receptor modulation, highlighting substituent-driven functional divergence .

Biological Activity

N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as 4-(1H-tetrazol-1-yl)-N-(2-methoxyphenyl)benzamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H13N5O2

- Molecular Weight : 295.303 g/mol

- CAS Number : 332352-06-4

The compound consists of a benzamide core with a methoxy group and a tetrazole ring, which are known to influence its biological properties.

The biological activity of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is primarily attributed to its interaction with specific biological targets. The tetrazole ring may facilitate binding to various enzymes or receptors, modulating their activity and leading to therapeutic effects. Research indicates that the compound may act as an inhibitor of certain protein-protein interactions, potentially affecting pathways involved in disease processes.

Antimicrobial Activity

Studies have shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.

Anticancer Properties

Research into the anticancer potential of this compound indicates it may induce apoptosis in cancer cell lines. In vitro studies have reported that treatment with N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide leads to increased levels of reactive oxygen species (ROS), which are linked to cancer cell death.

Case Study 1: Anticancer Activity in Hepa1c1c7 Cells

A study evaluated the effect of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide on the transcriptional activity of Nrf2 in Hepa1c1c7 mouse hepatoma cells. The compound was found to induce the expression of NQO1, an enzyme associated with cellular defense against oxidative stress:

| Concentration (μM) | NQO1 Induction (fold change) |

|---|---|

| 10 | 2.85 ± 0.14 |

| 50 | 3.00 ± 0.20 |

| 100 | Not determined |

This induction suggests a protective mechanism against oxidative damage, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Testing

In antimicrobial assays, N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound has considerable potential as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | Methoxy group at position 3 | Moderate antimicrobial |

| 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | Chlorine substitution | Enhanced anticancer effects |

The presence of specific functional groups significantly influences the biological profiles of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions, such as microwave-assisted nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, microwave reactors (120°C, 30 min) with K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) enhance reaction efficiency . Boronic acid intermediates (e.g., 4-(methoxycarbonyl)phenylboronic acid) are effective for introducing aromatic substituents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), tetrazole (δ ~8.5–9.5 ppm), and aromatic protons (δ ~6.8–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₅O₂: 296.1134) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 17.3° between benzene rings in analogs) .

Q. How can researchers ensure purity during synthesis, and what analytical methods validate it?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). Monitor by UV detection (λ = 254 nm). TLC (silica, ethyl acetate/hexane) with visualization under UV/iodine confirms reaction progression .

Advanced Research Questions

Q. What strategies can be used to analyze structure-activity relationships (SAR) for tetrazole-containing benzamides targeting neurotransmitter receptors?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the tetrazole or methoxyphenyl moiety to modulate lipophilicity and steric effects .

- Receptor Binding Assays : Use radioligands like [³H]WC-10 to quantify affinity for dopamine D3/D2 receptors. Calculate Kd values via Scatchard analysis (e.g., Kd = 1.16 nM for D3 in cloned human receptors) .

- Functional Assays : Measure cAMP inhibition in HEK cells expressing target receptors to assess agonist/antagonist activity .

Q. How can computational modeling predict the binding mode of this compound to serotonin 5-HT1A receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into 5-HT1A crystal structures (PDB ID: 6WGT). Prioritize poses with hydrogen bonds between the tetrazole and Ser199/Thr200 residues.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of key interactions (e.g., π-π stacking with Phe361) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Replicate Assays : Use standardized protocols (e.g., consistent cell lines, buffer conditions) to minimize variability.

- Purity Verification : Re-analyze compounds via HPLC and NMR to exclude impurities as confounding factors.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. What experimental designs are optimal for evaluating metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 min. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Screening : Assess inhibition of CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.